molecular formula C11H10N2O2 B6385266 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol CAS No. 1111113-67-7

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Cat. No.: B6385266
CAS No.: 1111113-67-7
M. Wt: 202.21 g/mol
InChI Key: AWBYQPQZAONZQB-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol is an organic compound with the molecular formula C11H10N2O2 It consists of a pyrimidine ring substituted with a hydroxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: 5-(4-(Carboxyphenyl)pyrimidin-2-ol.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)pyrimidin-2-ol: Similar structure but with a methyl group instead of a hydroxymethyl group.

    5-(4-Hydroxyphenyl)pyrimidin-2-ol: Similar structure but with a hydroxy group instead of a hydroxymethyl group.

Uniqueness

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-7-8-1-3-9(4-2-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBYQPQZAONZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686791
Record name 5-[4-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-67-7
Record name 5-[4-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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